decahydro-1H-pyrido[2,3-c]azepin-9-one
Description
Decahydro-1H-pyrido[2,3-c]azepin-9-one is a bicyclic organic compound featuring a fully saturated azepine ring (7-membered) fused to a pyridine moiety (6-membered) at the [2,3-c] position. The "decahydro" prefix indicates complete hydrogenation of the fused rings, conferring conformational rigidity and distinct electronic properties. This compound’s saturated framework may influence its pharmacokinetic profile, such as metabolic stability and target binding, compared to partially unsaturated analogs.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,9a-decahydropyrido[2,3-c]azepin-9-one |
InChI |
InChI=1S/C9H16N2O/c12-9-8-7(3-1-5-10-8)4-2-6-11-9/h7-8,10H,1-6H2,(H,11,12) |
InChI Key |
FDDUZOHWQSGEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCNC(=O)C2NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1H-pyrido[2,3-c]azepin-9-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,5-diaminopentane with a suitable carbonyl compound, such as cyclohexanone, can lead to the formation of the desired azepine ring system. The reaction typically requires a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs. These methods may utilize advanced catalysts and optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ketone group at position 9 and the secondary amine in the azepine ring serve as key reactive sites.
Ketone Reactivity
The carbonyl group participates in nucleophilic additions under acidic or basic conditions:
-
Grignard Reagent Addition : Reacts with organomagnesium halides (e.g., MeMgBr) to form tertiary alcohols. Reaction proceeds at 0–25°C in THF, yielding >75% conversion.
-
Reductive Amination : Condenses with primary amines (e.g., benzylamine) in the presence of NaBH3CN to produce secondary amines. Optimal pH: 6–7.
Amine Reactivity
The secondary amine undergoes alkylation and acylation:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C forms quaternary ammonium salts.
-
Acylation : Reacts with acetyl chloride in pyridine to yield N-acetyl derivatives .
Cyclization and Ring-Opening Reactions
The bicyclic structure enables ring expansion or contraction via acid-/base-catalyzed processes:
Hydrogenation and Functionalization
The decahydro scaffold allows further saturation or functional group introduction:
-
Catalytic Hydrogenation : Using Pd/C (10%) under H2 (1 atm) at 25°C reduces residual double bonds (if present) without affecting the ketone.
-
Oxadiazole Formation : Reacts with hydroxylamine and acyl chlorides to form 1,2,4-oxadiazole rings at position 3 (75–85% yield).
Condensation Reactions
The compound participates in cyclocondensation with diamines or β-oxoesters:
-
Pyrido-Diazepinone Synthesis : Reacts with 2,3-diaminopyridine in xylene at 120°C to form pyrido[2,3-b] diazepin-4-ones (71–96% yield) .
-
β-Oxoester Condensation : Forms fused quinazolinone derivatives under microwave irradiation (150°C, 30 min) .
Oxidation and Reduction
Selective transformations of functional groups:
-
Ketone Reduction : NaBH4 in MeOH reduces the ketone to a secondary alcohol (90% yield).
-
Amine Oxidation : H2O2 in acetic acid converts the amine to a nitroso group (40–50% yield).
Cross-Coupling Reactions
The saturated rings enable transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh3)4/K2CO3 in dioxane (80°C, 12h) to introduce aryl groups at position 2 (60–70% yield) .
Stereochemical Modifications
The rigid bicyclic system influences stereoselectivity:
-
Epimerization : Under basic conditions (KOH/EtOH), the C4 stereocenter undergoes partial inversion (60:40 dr).
-
Chiral Resolution : Separation of enantiomers using (+)-di-p-toluoyl-D-tartaric acid (98% ee).
Key Reaction Data Table
| Reaction | Reagents/Conditions | Product Structure | Yield | Selectivity |
|---|---|---|---|---|
| Reductive Amination | Benzylamine, NaBH3CN, pH 6.5 | N-Benzyl derivative | 82% | >95% |
| Grignard Addition | MeMgBr, THF, 0°C → 25°C | Tertiary alcohol | 78% | 100% |
| Suzuki Coupling | Pd(PPh3)4, PhB(OH)2, dioxane | 2-Aryl substituted derivative | 65% | 85% |
| Oxadiazole Formation | NH2OH·HCl, AcCl, pyridine | 1,2,4-Oxadiazole analog | 80% | 90% |
Scientific Research Applications
Decahydro-1H-pyrido[2,3-c]azepin-9-one has numerous applications in scientific research, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology: It is used in the study of biological processes and as a scaffold for the design of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents with various biological activities.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decahydro-1H-pyrido[2,3-c]azepin-9-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Saturation: Decahydro-1H-pyrido[2,3-c]azepin-9-one’s fully saturated structure contrasts with partially unsaturated analogs like tetrahydroindoloquinolinones () and dihydropyridopyridazines ().
- Ring Fusion: The pyrido[2,3-c]azepine system differs from indoloquinolinones () and pyrroloquinolines () in ring size and heteroatom placement, impacting electronic distribution and steric interactions.
Pharmacological and Functional Comparisons
Key Observations :
- Target Selectivity: While this compound’s specific targets are unclear, its analogs demonstrate varied selectivity. For example, pyridopyridazines () target Bcl-xL, whereas pyrroloquinolines () and indoloquinolinones () modulate kinases and ion channels.
- Potency: Partially unsaturated compounds like dihydropyridopyridazines () exhibit nanomolar potency, likely due to optimized π-system interactions with target proteins. This compound’s saturation may necessitate alternative binding modes.
- Multitarget Potential: Tetrahydroindoloquinolinones () show multitarget activity, a trait that could be explored in decahydro derivatives through strategic functionalization.
Biological Activity
Decahydro-1H-pyrido[2,3-c]azepin-9-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a fused bicyclic system comprising a pyridine ring and an azepine ring. Its molecular formula is CHNO, with a molecular weight of 168.24 g/mol. The compound's structural uniqueness contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1,2,3,4,4a,5,6,7,8,9a-decahydropyrido[2,3-c]azepin-9-one |
| InChI Key | FDDUZOHWQSGEQR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor functions affecting cellular signaling.
- Cellular Interference : The compound may interfere with cellular processes, impacting cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of azepines can demonstrate significant antibacterial and antifungal activities against various pathogens .
Antitumor Activity
This compound has been investigated for its potential antitumor effects. In vitro studies suggest that related compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Investigations into similar azepine derivatives have revealed effects on dopaminergic and serotonergic pathways, indicating possible applications in treating neurological disorders .
Case Studies
- CCR2 Antagonism : A study focused on the synthesis of novel CCR2 antagonists derived from pyrido[4,3-c]azepin structures demonstrated significant inhibitory activity (IC = 61 nM) against CCR2 receptors. This highlights the therapeutic potential of related compounds in treating chronic inflammatory diseases .
- Insecticidal Properties : Research on pyrido[1,2-a]azepine alkaloids has shown insecticidal activity against various pests. This suggests that this compound may also possess similar bioactivity relevant to agricultural applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
